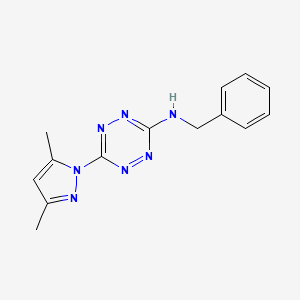

N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine

Description

Systematic Nomenclature and Structural Identification

This compound represents a sophisticated heterocyclic compound characterized by its unique multi-ring architecture incorporating three distinct chemical moieties. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated under Chemical Abstracts Service registry number 270588-59-5. The molecular formula C₁₄H₁₅N₇ indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, and seven nitrogen atoms, resulting in a molecular weight of 281.32 g/mol. The compound's structural complexity emerges from the integration of a benzyl group attached to the 3-position amine functionality of a 1,2,4,5-tetrazine ring system, which itself bears a 3,5-dimethylpyrazole substituent at the 6-position.

The Simplified Molecular Input Line Entry System representation CC1=CC(C)=NN1C2=NN=C(NCC3=CC=CC=C3)N=N2 provides computational identification of the compound's connectivity pattern. This notation clearly delineates the three-component structure comprising the dimethylpyrazole ring connected to the tetrazine core, which subsequently bears the benzylamine substituent. The compound's identification through multiple database entries, including MDL number MFCD00173290, establishes its recognition within chemical informatics systems and facilitates accurate referencing across research platforms.

Analytical characterization of this compound relies on advanced spectroscopic techniques to confirm structural integrity and purity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural verification, with characteristic chemical shifts observed for the pyrazole methyl groups, tetrazine protons, and benzyl moiety providing distinctive fingerprint patterns. Mass spectrometry analysis confirms the molecular ion peak corresponding to the calculated molecular weight, while high-resolution techniques enable precise elemental composition determination.

Historical Development in Tetrazine Chemistry

The development of this compound emerges from the broader historical trajectory of tetrazine chemistry, which has evolved significantly since the initial discovery of tetrazine compounds in the early twentieth century. The fundamental tetrazine scaffold consists of a six-membered aromatic ring containing four nitrogen atoms, with three primary isomeric forms identified as 1,2,3,4-tetrazines, 1,2,3,5-tetrazines, and 1,2,4,5-tetrazines. Among these structural variants, 1,2,4,5-tetrazines have garnered particular attention due to their enhanced stability and synthetic accessibility, leading to the development of numerous derivatives for specialized applications.

The synthetic methodology underlying this compound builds upon established protocols for tetrazine functionalization developed over several decades of intensive research. Historical approaches to tetrazine synthesis typically involve the construction of the core heterocyclic framework followed by selective substitution reactions to introduce desired functional groups. The specific synthetic route to this compound involves nucleophilic substitution of dimethylpyrazolyl groups in precursor tetrazines, particularly utilizing 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine as a versatile starting material.

The evolution of tetrazine chemistry has been particularly influenced by the recognition of these compounds' utility in bioorthogonal chemistry applications. Tetrazines participate in inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes, enabling precise chemical modifications within complex biological systems without interfering with native biochemical processes. This bioorthogonal reactivity has positioned tetrazine derivatives as valuable tools for drug delivery systems, targeted therapies, and chemical biology research, driving continued interest in developing novel tetrazine-based compounds such as this compound.

Molecular Architecture and Conformational Dynamics

The molecular architecture of this compound exhibits remarkable structural complexity arising from the integration of three distinct heterocyclic and aromatic systems within a single molecular framework. Crystallographic studies of related tetrazine derivatives reveal that the central 1,2,4,5-tetrazine ring adopts a planar configuration, consistent with its aromatic character and delocalized electron system. The pyrazole substituent attached at the 6-position forms a significant dihedral angle with the tetrazine plane, typically ranging from 45 to 50 degrees based on structural analyses of analogous compounds.

The conformational dynamics of this compound are influenced by several factors including steric interactions between the dimethyl substituents on the pyrazole ring and the tetrazine nitrogen atoms, as well as potential intramolecular hydrogen bonding interactions. The benzyl group attached to the 3-position amine introduces additional conformational flexibility through rotation around the carbon-nitrogen bond connecting the benzyl moiety to the tetrazine core. This rotational freedom allows the phenyl ring to adopt various orientations relative to the tetrazine plane, potentially influencing the compound's overall molecular geometry and intermolecular interactions.

Electronic structure calculations and experimental observations indicate that the nitrogen-rich character of this compound contributes to its unique physicochemical properties. The presence of seven nitrogen atoms within the molecular framework creates multiple sites for potential coordination interactions and hydrogen bonding, influencing both intramolecular stability and intermolecular recognition processes. The compound's high nitrogen content, representing approximately 34.9% of the total molecular weight, positions it within the category of nitrogen-rich materials with potential applications in energetic chemistry research.

The molecular architecture analysis reveals that this compound possesses four rotatable bonds, providing significant conformational flexibility that may influence its binding interactions and chemical reactivity. The presence of three aromatic ring systems within the structure contributes to the compound's extended conjugation and potential for π-π stacking interactions in both solution and solid-state environments. These structural features collectively establish the compound as a sophisticated molecular entity with diverse potential applications across multiple research domains.

Properties

IUPAC Name |

N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7/c1-10-8-11(2)21(20-10)14-18-16-13(17-19-14)15-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLLFCRCJXOFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(N=N2)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the tetrazine moiety. One common method involves the reaction of 3,5-dimethylpyrazole with benzylamine and a tetrazine precursor under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as benzene or toluene, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds containing tetrazine and pyrazole moieties exhibit notable antibacterial and antifungal activities. For instance, derivatives of tetrazine have been studied for their effectiveness against various bacterial strains. A study highlighted the synthesis of novel tetrazine derivatives which demonstrated significant antibacterial activity against resistant strains of bacteria .

Anticancer Activity

N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine has shown promise in anticancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as HCT-116 and HeLa. The mechanism involves the disruption of mitochondrial membrane potential and the activation of apoptotic pathways .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of tetrazines and evaluated their biological activities. Among these derivatives, some demonstrated IC50 values below 100 μM against cancer cell lines . This suggests that this compound could serve as a lead compound in the development of new anticancer agents.

Agricultural Applications

Pesticidal Activity

Compounds containing pyrazole and tetrazine rings have been investigated for their pesticidal properties. Research indicates that these compounds can act as effective insecticides or herbicides due to their ability to interfere with biological processes in pests .

Case Study: Field Trials

Field trials conducted with similar pyrazole derivatives demonstrated significant reductions in pest populations while maintaining crop health. These results suggest that this compound could be developed into a novel agrochemical product.

Material Science

Polymerization Studies

The unique chemical structure of this compound allows for potential applications in polymer chemistry. Its reactive sites can be utilized in the synthesis of functional polymers with specific properties such as thermal stability and electrical conductivity.

Case Study: Conductive Polymers

Research on similar compounds has shown that incorporating tetrazine units into polymer matrices can enhance electrical conductivity while maintaining mechanical strength. This opens avenues for applications in electronic devices and sensors .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylthioacetohydrazide

- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

What sets N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine apart from similar compounds is its unique combination of pyrazole and tetrazine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications, making it a valuable compound for further research and development .

Biological Activity

N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine (CAS Number: 270588-59-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C14H15N7

- Molar Mass : 281.32 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

- Purity : Typically around 90% .

Biological Activity

This compound has been studied for its potential biological activities which include:

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. It has shown effectiveness against various dermatophytes such as Trichophyton, Microsporum, and Epidermophyton, which are responsible for skin infections. The compound exhibited fungistatic activity in micromolar concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in fungal metabolism and growth regulation. This interaction may inhibit key metabolic pathways necessary for fungal survival .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and tetrazine rings. Common methods used in the synthesis include:

- Preparation of Precursors : Synthesis begins with the preparation of pyrazole derivatives.

- Cyclization Reactions : These precursors undergo cyclization to form the tetrazine structure under controlled conditions.

- Purification : The final product is purified using chromatography techniques to achieve the desired purity level .

Study on Antifungal Efficacy

In a comparative study involving several synthesized tetrazine derivatives:

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| N-benzyl-6-(3,5-dimethylpyrazolyl)-tetrazine | 12.5 | Trichophyton |

| Other Derivatives | >100 | Various |

This table illustrates that N-benzyl-6-(3,5-dimethylpyrazolyl)-tetrazine demonstrated significant antifungal activity compared to other derivatives tested .

Q & A

Q. What synthetic strategies are recommended for preparing N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and coupling reactions is commonly employed. For example, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine can react with benzylamine derivatives under mild conditions (e.g., chloroform, pyridine) to introduce the benzyl group. Reaction progress is monitored via TLC, and purification is achieved using preparative thin-layer chromatography (PTLC) with silica gel GF254 and dichloromethane/petroleum ether (1:1) . Optimization includes controlling stoichiometry, using anhydrous solvents, and maintaining room temperature to minimize side reactions.

Q. How can the structural integrity and purity of the compound be validated post-synthesis?

- Methodological Answer : High-resolution techniques such as 1H/13C NMR and FT-IR confirm functional groups and substitution patterns. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Purity is assessed via HPLC (>95% purity threshold). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, orthorhombic crystal systems (e.g., space group Pna21) with unit cell parameters (a = 12.14 Å, b = 12.66 Å, c = 5.39 Å) are typical for tetrazine derivatives .

Advanced Research Questions

Q. What crystallographic tools and refinement protocols are optimal for resolving hydrogen-bonding networks in this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are industry-standard for small-molecule crystallography. Data collection with MoKα radiation (λ = 0.71073 Å) and refinement using full-matrix least-squares on F² yield high R values (R < 0.05). Hydrogen bonding (e.g., N–H···N, C–H···O) is analyzed via graph-set theory, with intermolecular interactions visualized in ORTEP-3 . For example, hydrogen bonds with d(N···N) = 2.89 Å and θ = 158° stabilize crystal packing .

Q. How can computational chemistry predict the electronic properties and reactivity of the tetrazine core?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to assess charge distribution. The tetrazine ring’s electron-deficient nature facilitates inverse electron-demand Diels-Alder (IEDDA) reactions, critical for bioorthogonal applications. Multiwfn software analyzes electrostatic potential surfaces (EPS), showing nucleophilic regions at the tetrazine N-atoms and electrophilic zones at the pyrazole methyl groups .

Q. What radiolabeling strategies enable biomedical imaging applications of this compound?

- Methodological Answer : Pretargeting approaches use tetrazine-trans-cyclooctene (TCO) ligation for in vivo imaging. For example, coupling with N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine enables positron emission tomography (PET). Radiolabeling with ¹⁷⁷Lu (e.g., via DOTA chelation) followed by SEC purification achieves >90% radiochemical purity. Superior brain clearance and image contrast are achieved compared to analogs like [¹⁸F]F-537-Tz .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.